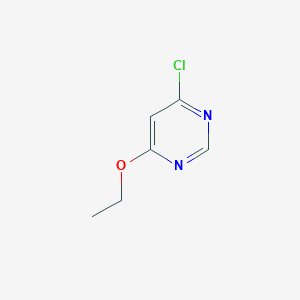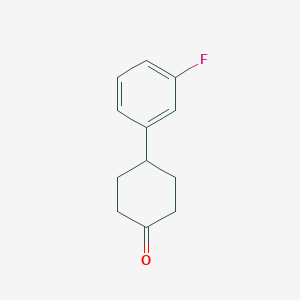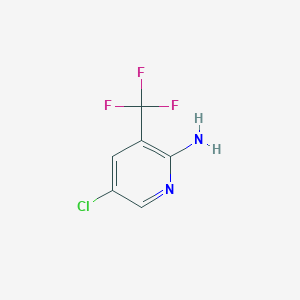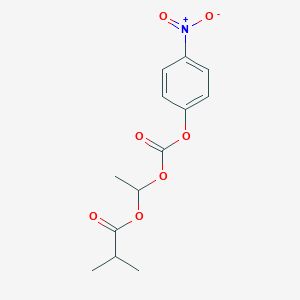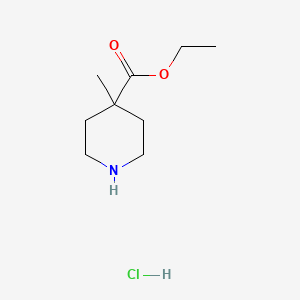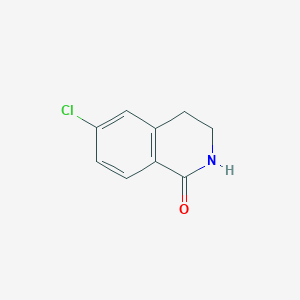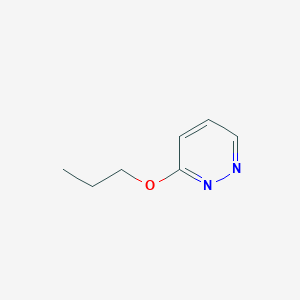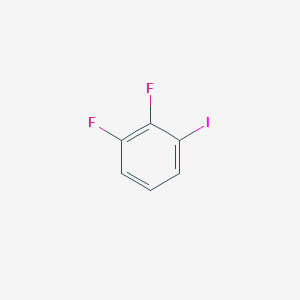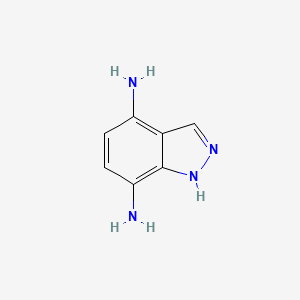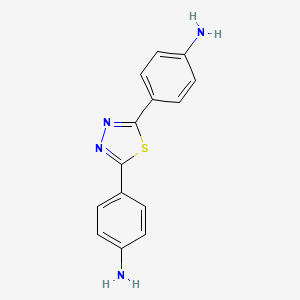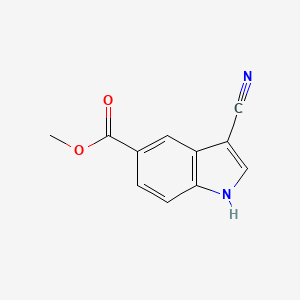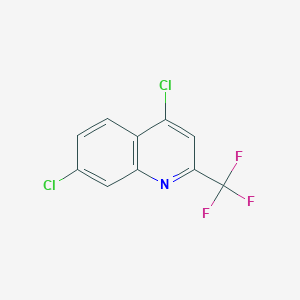
4,7-Dichloro-2-(trifluoromethyl)quinoline
Descripción general
Descripción
“4,7-Dichloro-2-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H4Cl2F3N . It has a molecular weight of 266.05 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H4Cl2F3N/c11-5-1-2-6-7(12)4-9(10(13,14)15)16-8(6)3-5/h1-4H .Physical And Chemical Properties Analysis
“this compound” has a density of 1.5±0.1 g/cm3 . It has a boiling point of 271.8±35.0 °C at 760 mmHg . The flash point is 118.2±25.9 °C .Aplicaciones Científicas De Investigación
Synthesis and Bioimaging Applications
4,7-Dichloro-2-(trifluoromethyl)quinoline derivatives have been used in the synthesis of 7-aminoquinolines with applications in bioimaging. A study by Chen et al. (2019) reported a catalyst-free synthesis of these derivatives, highlighting their use in live-cell imaging, specifically targeting the Golgi apparatus in various cell lines. They found that these compounds exhibit strong intramolecular charge-transfer fluorescence, making them suitable for two-photon fluorescence microscopy (Chen et al., 2019).
Antimicrobial Activities
Patel et al. (2018) explored the functionalization of 4,7-dichloroquinoline through Ullmann coupling reaction, leading to the synthesis of novel compounds with notable antimicrobial activities. This study underscores the potential of 4,7-dichloroquinoline derivatives in developing new antimicrobial agents (Patel et al., 2018).
Chemical Reactivity and Derivative Formation
Safina et al. (2009) investigated the primary functionalization of quinolines, including this compound, with nitrogen-centered nucleophiles. This research provides insights into the chemical reactivity of these quinolines and the potential for creating diverse derivatives for various applications (Safina et al., 2009).
Crystal Structure Analysis
De Souza et al. (2015) conducted a study on the crystal structures of isomeric 4,7-dichloroquinoline derivatives. This research is crucial in understanding the molecular arrangements and interactions in these compounds, which can have implications in material science and pharmaceutical applications (De Souza et al., 2015).
Synthesis for Potential Medicinal Applications
A study by Rahmani and Darehkordi (2018) described a method for synthesizing 4-amino-2-(trifluoromethyl)quinolines, which could be relevant for developing pharmaceuticals. Their research highlighted a simple protocol providing good yields without extensive purification processes (Rahmani & Darehkordi, 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 4,7-Dichloro-2-(trifluoromethyl)quinoline It is often used as a reagent in organic synthesis, such as in the synthesis of fluoroborate . It also has certain applications in drug research, serving as an organic synthesis intermediate for drug structure .
Mode of Action
The specific mode of action of This compound As an organic synthesis intermediate, it likely interacts with its targets to form new compounds or facilitate chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its role in organic synthesis and drug research, it may be involved in various biochemical pathways depending on the specific context of its use .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is soluble in organic solvents such as chloroform, dimethylformamide, and dichloromethane, but has low solubility in water . This could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of This compound As an intermediate in organic synthesis, its effects would likely depend on the specific reactions it is involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . It is relatively stable at room temperature, but should avoid contact with strong oxidants or strong acids . It should be operated in a well-ventilated environment to avoid inhaling dust or gas .
Análisis Bioquímico
Biochemical Properties
4,7-Dichloro-2-(trifluoromethyl)quinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the synthesis of fluoroborate, which is involved in various biochemical processes . The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can alter the activity of the biomolecules involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves the formation of covalent bonds or coordination complexes, which can alter the structure and function of the target biomolecules. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but should be kept away from strong oxidants or strong acids . Over time, it may degrade, leading to changes in its activity and effects on cellular function. Long-term studies in vitro and in vivo have shown that it can have lasting impacts on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, including potential damage to tissues and organs. Threshold effects are also noted, where a certain dosage is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its function and interactions with other biomolecules, ultimately influencing its overall impact on cellular processes.
Propiedades
IUPAC Name |
4,7-dichloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(12)4-9(10(13,14)15)16-8(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABBFMFOBKWLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593978 | |
| Record name | 4,7-Dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702640-95-7 | |
| Record name | 4,7-Dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
